Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a poly(pyrazolyl)borate ligand, a class of compounds first described by Trofimenko in the 1960s . These ligands are known for their ability to form stable complexes with various metals, making them valuable in catalysis and materials science . The unique structure of this compound, featuring pyridyl and pyrazolyl groups, allows for fine-tuning of electronic and steric properties, enhancing its versatility in scientific research .
Mechanism of Action
Target of Action
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .
Mode of Action
It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Preparation Methods
The synthesis of potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method, while effective, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions . Industrial production methods may involve more controlled environments and the use of alternative reagents to mitigate these issues .
Chemical Reactions Analysis
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds include other poly(pyrazolyl)borates such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . Compared to these, potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate offers enhanced electron donation and stability due to the presence of pyridyl groups . This makes it particularly valuable in applications requiring robust and versatile ligands .
Properties
InChI |
InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWQPAJQMDSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BKN9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.